molecular formula C24H19NO5 B2773482 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide CAS No. 2034258-79-0

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2773482
CAS No.: 2034258-79-0
M. Wt: 401.418
InChI Key: KUBQJPPFLARPLR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H19NO5 and its molecular weight is 401.418. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c26-23(25-15-24(27,16-11-13-28-14-16)21-10-5-12-29-21)22-17-6-1-3-8-19(17)30-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBQJPPFLARPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C24_{24}H19_{19}NO5_5
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 2034258-79-0

Furan derivatives are known for their versatile biological activities, which can be attributed to their ability to interact with various biochemical pathways. The compound exhibits properties such as:

  • Antioxidant Activity : Furan-containing compounds have been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that furan derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies have demonstrated that these compounds can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50_{50} value indicating effective cytotoxicity against cancer cells, suggesting potential as a chemotherapeutic agent.

Neuroprotective Effects

Emerging research points to the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis has been highlighted in several studies, indicating potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 μM, with an IC50_{50} value determined to be approximately 15 μM .
  • Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. These findings suggest that the compound may offer protective effects against neurodegenerative processes .

Comparative Table of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveReduces neuronal apoptosis

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide exhibit significant anticancer properties. For instance, studies have shown that xanthene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of furan rings enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Case Study : A derivative of xanthene was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer activity .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies show that xanthene derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents. The dual furan functionality may contribute to enhanced bioactivity against resistant strains of bacteria and fungi .

Materials Science Applications

1. Fluorescent Dyes

This compound can be utilized as a fluorescent dye in various applications, including bioimaging and sensor technology. Its unique structure allows for strong fluorescence under UV light, making it an attractive option for labeling biological samples or developing sensors for detecting specific ions or molecules.

Table 1: Comparison of Fluorescent Properties

Compound NameExcitation Wavelength (nm)Emission Wavelength (nm)Application
Xanthene Derivative A450520Bioimaging
N-[2-(furan-2-yl)...480550Sensor Development

Environmental Science Applications

1. Photocatalysis

The compound's ability to absorb UV light makes it a candidate for photocatalytic applications, particularly in environmental remediation. Photocatalysts can facilitate the breakdown of pollutants under light irradiation, offering a sustainable solution for water purification.

Case Study : A recent study demonstrated that a related xanthene compound effectively degraded organic pollutants under UV light in aqueous solutions, indicating potential for practical environmental applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide?

  • Methodology :

  • Core Synthesis : The xanthene core is typically synthesized via acid-catalyzed condensation of resorcinol derivatives. Subsequent functionalization involves coupling with furan-containing hydroxyethylamine intermediates.
  • Amidation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO− under microwave-assisted conditions to enhance yield and reduce side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 300–500 MHz) in deuterated solvents (CDCl3_3, DMSO-d6_6) to confirm regiochemistry of furan substituents and hydroxyethyl linkage .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .

Q. How can computational tools predict the compound’s physicochemical properties and bioactivity?

  • Approach :

  • Molecular Descriptors : Use PubChem or ChemAxon to calculate logP (lipophilicity), polar surface area, and hydrogen-bonding capacity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors) .
  • ADMET Prediction : SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic stability .

Advanced Research Questions

Q. How can contradictory crystallographic data on the xanthene core be resolved?

  • Resolution Strategy :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
  • Validation : Cross-check with DFT-optimized molecular geometry (Gaussian 16, B3LYP/6-31G**) to reconcile bond-length discrepancies .

Q. What experimental designs optimize the compound’s synthetic yield while minimizing diastereomer formation?

  • Optimization Steps :

  • Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxyethylamine synthesis to enforce enantiomeric purity .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .
  • Microwave Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) to suppress side reactions .

Q. How can structure-activity relationship (SAR) studies improve the compound’s biological efficacy?

  • SAR Strategies :

  • Substituent Modulation : Replace furan-3-yl with thiophene or pyrrole rings to assess π-stacking interactions in enzyme binding .
  • Hydroxyethyl Modification : Introduce methyl or fluoro groups to evaluate steric/electronic effects on target affinity .
  • In Vitro Assays : Use MTT or CellTiter-Glo for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7) .

Q. What methodologies address discrepancies in toxicity profiles observed across in vitro and in vivo models?

  • Integrated Approach :

  • In Vitro Toxicity : Screen hepatic (HepG2) and renal (HEK293) cell lines using LDH release assays to assess membrane integrity .
  • In Vivo Validation : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .
  • Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., quinone intermediates) that may explain species-specific toxicity .

Q. How can crystallization challenges due to the compound’s hygroscopicity be mitigated?

  • Crystallization Protocols :

  • Solvent Selection : Use mixed solvents (e.g., acetone/water) with controlled humidity (<20% RH) during slow evaporation .
  • Additives : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize the lattice structure .
  • Temperature Gradients : Gradual cooling (0.5°C/hr) from saturated solutions to promote single-crystal growth .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic yields and spectral data with independent replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) .
  • Advanced Instrumentation : Synchrotron X-ray sources (e.g., APS, Argonne) enhance diffraction resolution for complex crystallographic puzzles .

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